

Thiophenetole synonyms and alternative names

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Compound of Interest

Compound Name: *Ethyl phenyl sulfide*

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An In-depth Technical Guide to Thiophenol (Benzenethiol)

This technical guide provides a comprehensive overview of Thiophenol, also known as Benzenethiol or Phenyl Mercaptan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, key reactions, and applications in pharmaceutical synthesis.

Nomenclature and Identification

Thiophenol is an organosulfur compound and the simplest aromatic thiol.^[1] It is a colorless liquid with a notoriously strong and unpleasant odor.^{[1][2]} The name "Thiophenetole" is likely a less common or erroneous name for Thiophenol.

Below is a table summarizing the various synonyms and identifiers for this compound.

Identifier Type	Value	Citation
Preferred IUPAC Name	Benzenethiol	[2]
Common Synonyms	Thiophenol, Phenyl mercaptan, Mercaptobenzene, Phenylthiol	[1][2][3]
CAS Number	108-98-5	[3][4]
Molecular Formula	C ₆ H ₅ SH	[4]
Molecular Weight	110.18 g/mol	[4]
InChI Key	RMVRSNDYEFQCLF-UHFFFAOYSA-N	[4]
SMILES	Sc1ccccc1	[4]

Physicochemical Properties

Thiophenol exhibits distinct physical and chemical properties that are crucial for its handling and application in various chemical syntheses.

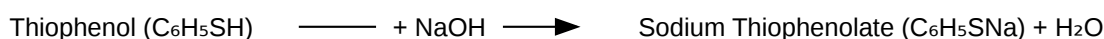
Property	Value	Citation
Appearance	Colorless liquid with a repulsive, garlic-like odor	[2][5]
Melting Point	-15 °C	[4]
Boiling Point	169 °C	[4]
Density	1.073 g/mL at 25 °C	[4]
Vapor Pressure	1.4 mmHg at 20 °C	[4]
Acidity (pKa)	6.62 in H ₂ O	[1]
Solubility in Water	835 mg/L at 25 °C	[2]
Refractive Index	n _{20/D} 1.588	[4]
Flash Point	56 °C	[1]

Key Chemical Reactions and Experimental Protocols

Thiophenol's reactivity is centered around the sulfhydryl (-SH) group, making it a versatile reagent in organic synthesis. Key reactions include its acidic behavior, nucleophilic alkylation, and oxidation to form disulfides.

Acidity and Thiophenolate Formation

Thiophenol is significantly more acidic than phenol.^[1] Treatment with a strong base, such as sodium hydroxide, results in the formation of the sodium thiophenolate salt (PhSNa), a potent nucleophile.^[1]



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Caption: Formation of Sodium Thiophenolate.

Alkylation Reactions

The thiophenolate anion is highly nucleophilic and readily undergoes alkylation. For instance, reaction with methyl iodide yields **methyl phenyl sulfide** (thioanisole).^[1] Thiophenol also participates in Michael additions to α,β -unsaturated carbonyl compounds.^[1]

This protocol describes a solvent-free Michael addition.

- Materials: Methyl vinyl ketone, Thiophenol.
- Procedure: In a reaction vessel, mix methyl vinyl ketone (1 mmol) and thiophenol (2 mmol). Stir the mixture at approximately 30 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The resulting Michael adduct can be isolated with high yield.^[6]



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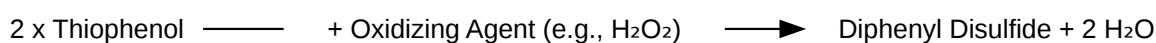
Caption: Michael Addition of Thiophenol.

Oxidation to Diphenyl Disulfide

Thiophenols are easily oxidized to form diphenyl disulfide, particularly in the presence of a base.[1] This reaction can be achieved using various oxidizing agents, including oxygen, hydrogen peroxide, and iodine.[1][7]

This procedure outlines the synthesis of diphenyl disulfide using hydrogen peroxide in trifluoroethanol.

- Materials: Benzenethiol (thiophenol), 30% aqueous hydrogen peroxide, trifluoroethanol, ice bath, magnetic stirrer, round-bottom flask, addition funnel, Büchner funnel.[8]
- Procedure:
 - In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.[8]
 - Cool the mixture in an ice bath while stirring.[8]
 - Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over 15 minutes using an addition funnel.[8]
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[8]
 - The diphenyl disulfide will precipitate. Collect the solid product by filtration using a Büchner funnel and dry under vacuum.[8]



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Caption: Oxidation of Thiophenol.

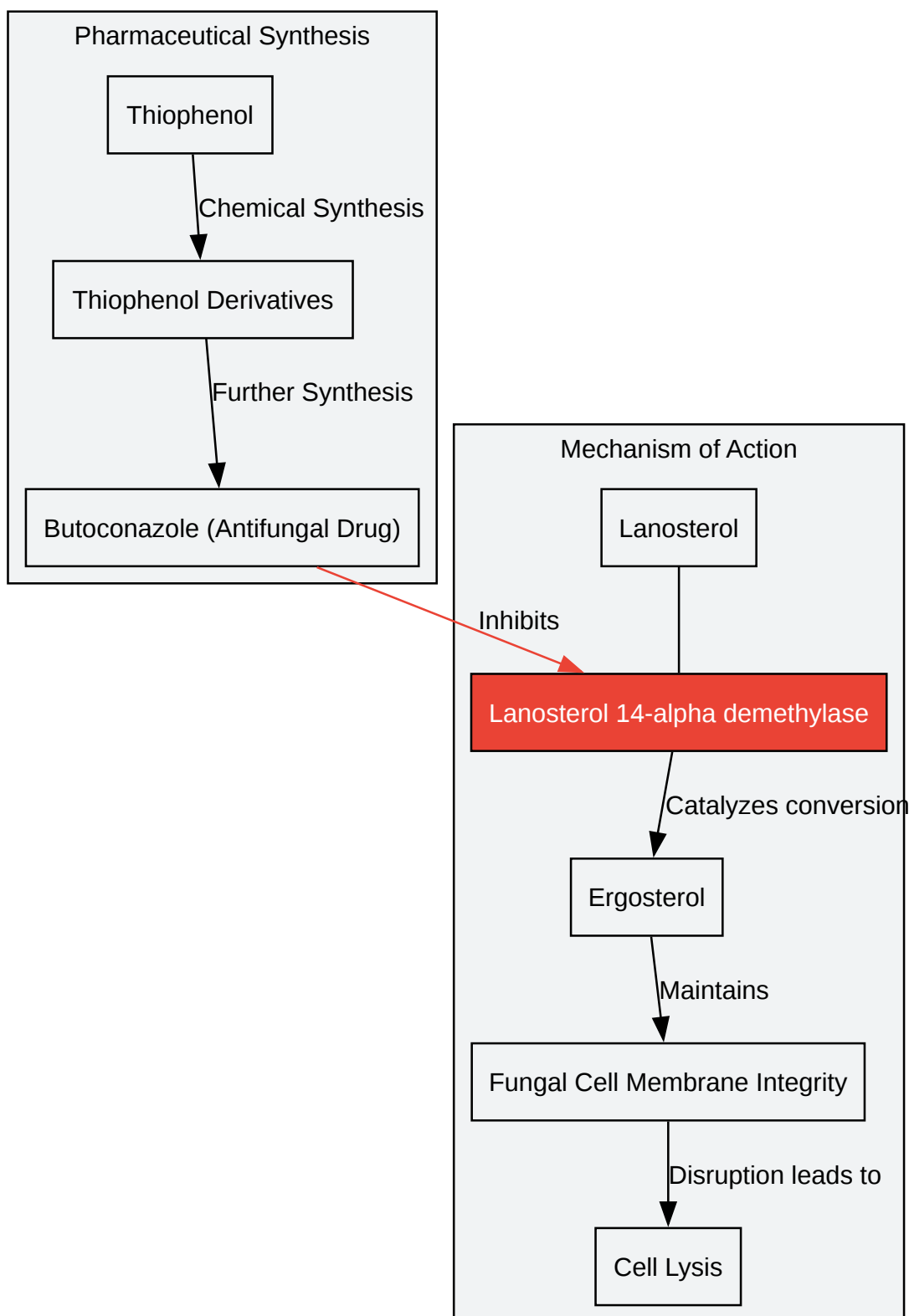
Applications in Drug Development

Thiophenol serves as a critical intermediate in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.^{[1][3]} Its unique reactivity allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).^[3]

Precursor to Antifungal Agents

Thiophenol derivatives are key components in the synthesis of antifungal drugs such as butoconazole and the organomercury compound merthiolate (thiomersal).^{[1][9]}

The general mechanism of action for imidazole antifungal agents like butoconazole involves the inhibition of the enzyme lanosterol 14- α demethylase.^[10] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.^[10] By disrupting ergosterol synthesis, these drugs compromise the integrity of the fungal cell membrane, leading to cell lysis.^[10]



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Caption: Role of Thiophenol in Antifungal Drug Synthesis and Mechanism.

Safety and Handling

Thiophenol is a highly toxic and flammable compound.[5] It is corrosive and can cause severe irritation to the eyes, skin, and respiratory tract.[11] Inhalation or absorption through the skin can be fatal.[5] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn.[11] Thiophenol is typically supplied under a nitrogen atmosphere to prevent oxidation.[5]

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